molecular formula C7H6S3 B14232941 Benzotrithiole, 5-methyl- CAS No. 494221-08-8

Benzotrithiole, 5-methyl-

Cat. No.: B14232941
CAS No.: 494221-08-8
M. Wt: 186.3 g/mol
InChI Key: OVKJTCPVSLJQHQ-UHFFFAOYSA-N
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Description

The compound "Benzotrithiole, 5-methyl-" (C₇H₆S₃) is a sulfur-containing aromatic heterocycle characterized by a benzene ring fused with a trithiole group (a five-membered ring with three sulfur atoms) and a methyl substituent at the 5-position. These analogs are frequently studied for their biological activities, including anticancer, anti-inflammatory, and cardioprotective properties .

Properties

CAS No.

494221-08-8

Molecular Formula

C7H6S3

Molecular Weight

186.3 g/mol

IUPAC Name

5-methyl-1,2,3-benzotrithiole

InChI

InChI=1S/C7H6S3/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3

InChI Key

OVKJTCPVSLJQHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SSS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzotrithiole, 5-methyl- typically involves the reaction of benzenedithiol with thionyl chloride or selenonyl chloride, followed by reduction with samarium iodide .

Industrial Production Methods: Industrial production methods for Benzotrithiole, 5-methyl- are not well-documented, likely due to the compound’s specialized applications and relatively recent development. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzotrithiole, 5-methyl- can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the trithiole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares "Benzotrithiole, 5-methyl-" with three chemically related compounds, focusing on synthesis, biological activity, and functional distinctions.

Benzotriazole Derivatives

Benzotriazoles (e.g., 3-Benztriazole-5-yl difluoro-methyl-5-trifluoromethyl benztriazole) are nitrogen-containing heterocycles known for their role in nucleoside synthesis. For example, ribosylation of benzotriazole derivatives yields β- and α-anomeric nucleosides, which are precursors for antiviral or anticancer agents. Deprotection of these nucleosides using sodium metal in methanol generates free N-nucleosides in moderate yields (e.g., compounds 9 and 10) .

  • Key Difference : Unlike benzotrithioles, benzotriazoles incorporate nitrogen atoms, enhancing their hydrogen-bonding capacity and reactivity in nucleoside formation.

N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide

This thiadiazole derivative exhibits potent anticancer activity, with cytotoxicity (IC₅₀) varying across cancer cell lines:

Cell Line IC₅₀ (N-(5-methyl-thiadiazol) IC₅₀ (Doxorubicin)
Hepatocarcinoma 12.5 ± 1.2 µM 0.8 ± 0.1 µM
Leukemia 18.3 ± 2.1 µM 1.2 ± 0.3 µM
Breast Carcinoma 24.7 ± 3.0 µM 1.5 ± 0.2 µM

Data sourced from in vitro cytotoxicity assays .

  • Key Difference : The thiadiazole core enhances electron-deficient character, improving interactions with cellular targets. However, its activity is less potent than doxorubicin, a standard chemotherapeutic.

3-Methoxy-5-methyl-Benzenethiol

This benzenethiol derivative (CAS 50667-90-8, C₈H₁₀OS) is synthesized via high-yield routes (100% reference yield) and serves as a precursor for agrochemicals or pharmaceuticals. Its methoxy and methyl groups enhance steric stability, contrasting with the trithiole ring’s electron-rich sulfur atoms .

Functional and Structural Insights

  • Electrophilic Reactivity : Benzotrithioles, with three sulfur atoms, likely exhibit greater electrophilic aromatic substitution reactivity compared to benzotriazoles or thiadiazoles, which prioritize nucleophilic or radical pathways .
  • Bioactivity: Thiadiazoles and benzotriazoles show pronounced anticancer activity, but benzotrithioles’ sulfur-rich structure may offer unique antioxidant or metal-chelating properties, which are unexplored in the provided evidence.
  • Synthetic Complexity : Benzenethiols are straightforward to synthesize, whereas benzotrithioles may require specialized conditions to stabilize the trithiole ring .

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